REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]=[CH:9][C:10]2[CH:19]=[CH:18][C:13]([C:14]([O:16][CH3:17])=[O:15])=[CH:12][C:11]=2[C:20]([O:22][CH3:23])=[O:21])=[CH:4][CH:3]=1>[Pd].C(OCC)(=O)C>[F:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:8][CH2:9][C:10]2[CH:19]=[CH:18][C:13]([C:14]([O:16][CH3:17])=[O:15])=[CH:12][C:11]=2[C:20]([O:22][CH3:23])=[O:21])=[CH:6][CH:7]=1
|
Name
|
methyl 4-[2-(4-fluorophenyl)ethenyl]-3-methoxycarbonylbenzoate
|
Quantity
|
56.75 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=C1)C=CC1=C(C=C(C(=O)OC)C=C1)C(=O)OC
|
Name
|
|
Quantity
|
6 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
900 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Type
|
CUSTOM
|
Details
|
was stirred under an hydrogen atmosphere for 6 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The catalyst was filtered
|
Type
|
STIRRING
|
Details
|
The reaction was then stirred under an hydrogen atmosphere for 16 hours
|
Duration
|
16 h
|
Type
|
FILTRATION
|
Details
|
The catalyst was filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate evaporated to dryness
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(CCC2=C(C=C(C(=O)OC)C=C2)C(=O)OC)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 55 g | |
YIELD: CALCULATEDPERCENTYIELD | 96.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |